molecular formula C₄₁H₅₄N₄O₁₁ B1147365 Desacetyl Rifampicin Quinone CAS No. 65110-92-1

Desacetyl Rifampicin Quinone

Cat. No. B1147365
CAS RN: 65110-92-1
M. Wt: 778.89
InChI Key:
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Description

Desacetyl Rifampicin Quinone is an impurity of Rifampicin . Rifampicin is a bactericidal antibiotic agent of the rifamycin group . It has a molecular formula of C41H54N4O11 and a molecular weight of 778.89 .


Molecular Structure Analysis

Desacetyl Rifampicin Quinone contains a total of 114 bonds, including 60 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 9 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .


Chemical Reactions Analysis

Desacetyl Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent. This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) .


Physical And Chemical Properties Analysis

Desacetyl Rifampicin Quinone is a very dark blue to black solid . It is slightly soluble in DMSO and Methanol . It should be stored at -20 °C under an inert atmosphere .

Scientific Research Applications

Anti-Inflammatory Activity

Desacetyl Rifampicin Quinone has been found to have significant anti-inflammatory properties. In studies using brain microglial cell cultures activated by fibrillary forms of recombinant human α-Synuclein, it was observed that pretreatments with Desacetyl Rifampicin Quinone reduced the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) .

Neuroprotective Activity

In addition to its anti-inflammatory properties, Desacetyl Rifampicin Quinone also exhibits neuroprotective activities. It has been found to be more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-Synuclein fibrils .

Reduction of Oxidative Stress

Desacetyl Rifampicin Quinone has been shown to reduce the burst of oxidative stress in microglial cells activated with α-Synuclein fibrillary aggregates . This property could be particularly useful in the treatment of neurodegenerative diseases where oxidative stress plays a significant role.

Inhibition of PI3K-Dependent Signaling

The control of oxidative stress by Desacetyl Rifampicin Quinone is largely dependent on PI3K inhibition . This suggests that Desacetyl Rifampicin Quinone could potentially be used in the treatment of diseases where PI3K-dependent signaling is implicated.

Inhibition of Non-PI3K-Dependent Signaling

In addition to PI3K-dependent signaling, Desacetyl Rifampicin Quinone also inhibits non-PI3K-dependent signaling events . This broad spectrum of action further enhances its potential as a therapeutic agent.

Treatment of Parkinson’s Disease

Given its anti-inflammatory, neuroprotective properties, and its ability to reduce oxidative stress, Desacetyl Rifampicin Quinone could potentially be used in the treatment of Parkinson’s disease . This is particularly relevant given that aggregated forms of the synaptic protein α-Synuclein have been proposed to operate as a molecular trigger for microglial inflammatory processes and neurodegeneration in Parkinson’s disease .

Mechanism of Action

Target of Action

Desacetyl Rifampicin Quinone, a metabolite of Rifampicin, primarily targets the DNA-dependent RNA polymerase (RNAP) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Desacetyl Rifampicin Quinone interacts with its target by binding to the β-subunit of the RNAP . This binding suppresses RNA synthesis, thereby inhibiting the growth and replication of the bacteria . It is active against both extracellular and intracellular organisms, even when replication is slow .

Biochemical Pathways

The primary biochemical pathway affected by Desacetyl Rifampicin Quinone is the RNA synthesis pathway . By inhibiting RNAP, it disrupts the transcription process, leading to a halt in protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Desacetyl Rifampicin Quinone’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Hepatic esterases metabolize Rifampicin into Desacetyl Rifampicin . Both Rifampicin and its metabolite undergo biliary excretion, with only about 17% of Rifampicin recovered unchanged in urine . The apparent clearance of Rifampicin and Desacetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults .

Result of Action

The result of Desacetyl Rifampicin Quinone’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it prevents the production of essential proteins, leading to the death of the bacteria .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of Desacetyl Rifampicin Quinone. Factors such as malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy . Furthermore, Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting .

Safety and Hazards

Rifampicin, the parent compound of Desacetyl Rifampicin Quinone, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Rifampicin and its derivative, Rifampicin Quinone, have shown anti-inflammatory and neuroprotective activities in brain microglial cell cultures activated by fibrillary forms of recombinant human αS . This suggests potential future directions for the use of these compounds in treating neurodegenerative diseases .

properties

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWXQUVSZKIMQ-JHYYUFJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)/C=N\N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747425
Record name (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65110-92-1
Record name (2S,8E,12E,14E,16S,17S,18R,19R,20R,21S,22S,23S,24E)-5,17,19,21-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-{[(4-methylpiperazin-1-yl)amino]methylidene}-6H-2,7-(epoxypentadeca[1,11,13]trienoazeno)naphtho[2,1-b]furan-1,6,9,11(2H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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